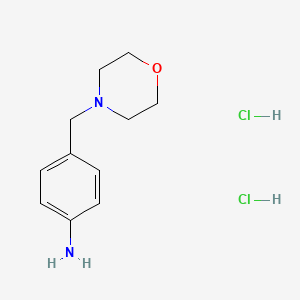
4-(Morpholinomethyl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholinomethyl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
The synthesis of 4-(Morpholinomethyl)aniline dihydrochloride typically involves the reaction of 4-(Morpholinomethyl)aniline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.
化学反応の分析
4-(Morpholinomethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
4-(Morpholinomethyl)aniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(Morpholinomethyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
4-(Morpholinomethyl)aniline dihydrochloride can be compared with other similar compounds, such as:
4-(Morpholinomethyl)aniline: This compound lacks the dihydrochloride component and may have different solubility and reactivity properties.
4-(Morpholinomethyl)benzenamine: Another similar compound with slight structural differences that can affect its chemical behavior. The uniqueness of this compound lies in its specific structural features and the presence of the dihydrochloride group, which can influence its reactivity and applications.
生物活性
4-(Morpholinomethyl)aniline dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
This compound, with the chemical formula C11H16N2O·2HCl, is a salt form of 4-(morpholinomethyl)aniline. The morpholine group enhances its solubility and bioavailability, making it a candidate for various biological applications.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways that regulate cellular responses.
- Gene Expression Alteration : The compound may affect the expression of genes associated with critical biological processes, leading to changes in protein synthesis and cellular behavior.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that this compound has potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It may modulate inflammatory responses, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Properties : Preliminary research suggests that it could inhibit cancer cell proliferation and induce apoptosis in tumor cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Induced apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against several bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent. -
Anti-inflammatory Mechanism :
In vitro experiments demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines in activated macrophages. This finding supports its potential use in treating inflammatory diseases. -
Cancer Cell Proliferation :
Research involving various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. These effects were associated with alterations in cell cycle progression and increased levels of apoptotic markers.
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;;/h1-4H,5-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZINJYNBGHSHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














